

The function of CD161 in maintaining mucosal immunity in the gut

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The Pivotal Role of CD161 in Orchestrating Gut Mucosal Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The C-type lectin-like receptor **CD161** (KLRB1) has emerged as a critical player in the complex interplay of immune cells that maintain homeostasis and mediate pathology within the intestinal mucosa. Once primarily known as a marker for Natural Killer (NK) cells, **CD161** is now recognized to be expressed on a diverse range of T cell subsets, including T helper 17 (Th17) cells, cytotoxic T lymphocytes (CD8+ T cells), and regulatory T cells (Tregs), each contributing uniquely to the gut's immune landscape. This technical guide provides a comprehensive overview of the function of **CD161** in gut mucosal immunity, detailing the phenotype and function of **CD161**-expressing immune cell populations, the intricate signaling pathways initiated upon its engagement, and its implications in inflammatory bowel disease (IBD). Furthermore, this document furnishes detailed methodologies for key experimental procedures and presents quantitative data in a structured format to facilitate a deeper understanding and future research in this burgeoning field.

Introduction: CD161 as a Key Regulator of Intestinal Immunity

The intestinal mucosa is a dynamic environment, constantly exposed to a vast array of antigens from food, the microbiome, and potential pathogens. A delicate balance between immune tolerance and robust defense is essential for maintaining gut homeostasis. The **CD161** receptor, a type II transmembrane protein, is increasingly appreciated for its significant role in orchestrating this balance. Expressed on a variety of innate and adaptive immune cells that reside in or traffic to the gut, **CD161** acts as a co-stimulatory or inhibitory receptor, context-dependently modulating immune responses. Its ligand, lectin-like transcript 1 (LLT1), also known as CLEC2D, is expressed on activated antigen-presenting cells, further highlighting the importance of this axis in immune regulation. Dysregulation of the **CD161** pathway has been implicated in the pathogenesis of inflammatory bowel diseases such as Crohn's disease, making it a promising target for novel therapeutic interventions.

CD161-Expressing Immune Cell Subsets in the Gut Mucosa

A diverse array of immune cells within the gut lamina propria and epithelium express **CD161**, each with distinct functional properties that contribute to mucosal immunity.

CD4+ T Helper 17 (Th17) Cells

A significant population of pro-inflammatory Th17 cells in the gut are characterized by the expression of **CD161**.^{[1][2]} These cells are a major source of interleukin-17 (IL-17), IL-22, and interferon-gamma (IFN- γ), cytokines crucial for mucosal defense against extracellular bacteria and fungi, but also implicated in the pathology of IBD.^{[1][3]} Circulating **CD161+** Th17 cells are often imprinted for gut homing, expressing high levels of the chemokine receptor CCR6 and integrin β 7.^[1] In patients with Crohn's disease, these cells are found in increased numbers within the inflammatory infiltrate and exhibit an activated phenotype, readily producing pro-inflammatory cytokines upon stimulation with IL-23.

CD8+ T Cells

CD161 is also expressed on a subset of memory CD8+ T cells that are enriched within the colon. These **CD161+** CD8+ T cells are characterized by the expression of tissue residency markers such as CD103 and CD69. Functionally, they are highly polyfunctional, producing a range of cytokines including IFN- γ and IL-17, and possess enhanced cytotoxic capabilities.

This positions them as important players in the response to intracellular pathogens and in the surveillance of transformed cells within the gut mucosa.

Regulatory T cells (Tregs)

A distinct population of highly suppressive regulatory T cells in the gut is marked by the expression of **CD161**. These **CD161+** Tregs are enriched in the intestinal lamina propria, particularly in the context of Crohn's disease. Their expression of **CD161** is regulated by all-trans retinoic acid (ATRA), a vitamin A metabolite abundant in the gut. Functionally, **CD161** acts as a co-stimulatory molecule on these Tregs, and its ligation, in conjunction with T cell receptor (TCR) signaling, induces the production of cytokines that promote the healing of the intestinal epithelial barrier.

Natural Killer (NK) Cells and other Innate-like T Cells

CD161 is a canonical marker for the majority of NK cells. In the inflamed gut of IBD patients, a subset of **CD161+** NK cells that also express the tissue-residency marker CD103 is enriched. These cells are highly responsive to pro-inflammatory cytokines like IL-12 and IL-18. Additionally, **CD161** is expressed on other innate-like T cell populations such as Mucosal-Associated Invariant T (MAIT) cells, which are also implicated in gut immunity and IBD.

Quantitative Data on CD161+ Cell Populations in the Gut

The following tables summarize key quantitative data regarding the distribution and function of **CD161**-expressing cells in the human gut, compiled from various studies.

Cell Population	Location	Frequency in Healthy Individuals	Frequency in Crohn's Disease	Key Cytokines Produced	Reference(s)
CD4+CD161+ T cells	Peripheral Blood	~20% of CD4+ T cells	Increased frequency	IL-17, IL-22, IFN-γ	
Intestinal Lamina Propria	Present	Increased numbers in inflammatory infiltrate	IL-17, IL-22, IFN-γ		
CD8+CD161+ T cells	Colonic Mucosa	Enriched compared to peripheral blood	Altered frequencies	IFN-γ, IL-17	
CD161+ Tregs	Intestinal Lamina Propria	Present	Enriched	Wound-healing associated cytokines	
CD161+ NK cells	Inflamed Gut Lamina Propria	Low	Enriched population expressing CD103	IFN-γ	

Stimulus	Responding Cell Type	Cytokine Production (Healthy vs. Crohn's Disease)	Reference(s)
IL-23	CD4+CD161+ T cells	Minimal response in healthy unless primed with IL-1 β . Readily produce IL-17 and IFN- γ in Crohn's disease.	
IL-12 + IL-18	CD161+ T cells	TCR-independent IFN- γ production.	
TCR stimulation	CD4+CD161+ T cells	Increased IL-17 and IL-22 production in Crohn's disease compared to healthy.	

Signaling Pathways of CD161 in Gut Lymphocytes

The signaling cascades downstream of **CD161** are complex and can lead to either co-stimulatory or inhibitory outcomes depending on the cellular context.

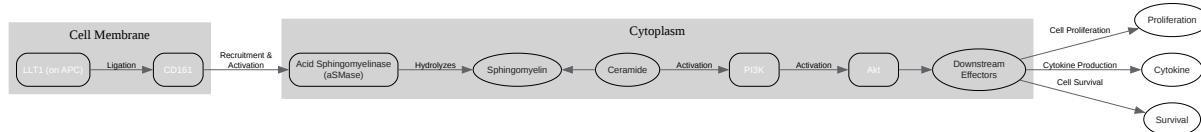
The LLT1-CD161 Interaction

The primary ligand for **CD161** is LLT1 (CLEC2D), which is expressed on activated antigen-presenting cells. The interaction between LLT1 on an APC and **CD161** on a T cell provides a co-stimulatory signal that enhances T cell proliferation and cytokine production in the context of TCR activation.

Intracellular Signaling Cascade

Upon ligation, the cytoplasmic tail of **CD161** has been shown to interact with acid sphingomyelinase (aSMase). This interaction triggers the activation of aSMase, leading to the hydrolysis of sphingomyelin into ceramide. Ceramide is a lipid second messenger that can influence various downstream signaling pathways. One such pathway involves the activation of

the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade, which is crucial for cell survival, proliferation, and cytokine production.



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Caption: **CD161** Signaling Cascade.

Crosstalk with the TL1A-DR3 Pathway

CD161+ T cells in the gut have been shown to preferentially respond to signaling through the TL1A-DR3 pathway. TL1A is a TNF-like cytokine produced by activated monocytes and dendritic cells, and its receptor, DR3, is highly expressed on **CD161+** T cells. The TL1A-DR3 interaction, in the presence of IL-12 and IL-18, potently induces IFN- γ production by **CD161+** T cells, further amplifying the pro-inflammatory response in the gut.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of **CD161** in gut mucosal immunity.

Isolation of Lamina Propria Lymphocytes (LPLs) from Human Intestinal Biopsies

This protocol is adapted from methodologies described for the isolation of lymphocytes from human colonic mucosal biopsies.

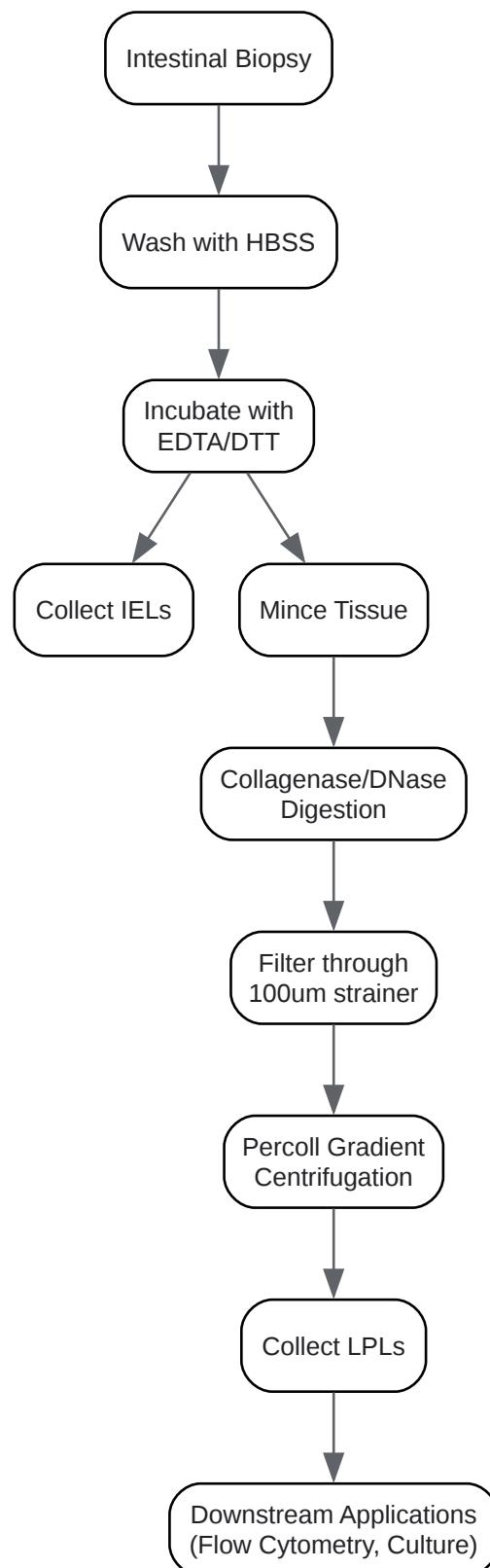
Materials:

- Fresh intestinal mucosal biopsies
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and HEPES buffer
- Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
- EDTA (0.5 M solution)
- Dithiothreitol (DTT)
- Collagenase D (100 U/mL)
- DNase I (20 U/mL)
- Percoll
- 100 µm and 40 µm cell strainers
- 50 mL conical tubes
- Refrigerated centrifuge

Procedure:

- Wash biopsies 3-4 times with ice-cold HBSS to remove mucus and debris.
- To remove intraepithelial lymphocytes (IELs) and epithelial cells, incubate the tissue in pre-warmed HBSS containing 5 mM EDTA and 1 mM DTT for 30 minutes at 37°C with gentle shaking.
- Vortex the tube for 10 seconds and pass the supernatant through a 100 µm cell strainer to collect the IEL-enriched fraction. Repeat this step twice.
- Mince the remaining tissue into small pieces and transfer to a digestion medium containing RPMI-1640, Collagenase D, and DNase I.
- Incubate for 60-90 minutes at 37°C with continuous agitation.
- Stop the digestion by adding RPMI with 10% FBS.

- Pass the cell suspension through a 100 μm cell strainer to remove undigested tissue.
- Wash the cells with RPMI and resuspend in 40% Percoll.
- Carefully layer the cell suspension on top of an 80% Percoll solution in a 15 mL conical tube.
- Centrifuge at 600 \times g for 20 minutes at room temperature with the brake off.
- Collect the lymphocytes from the interface of the 40% and 80% Percoll layers.
- Wash the collected cells twice with RPMI before proceeding to downstream applications.



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Caption: LPL Isolation Workflow.

Flow Cytometry for Identification and Phenotyping of CD161+ LPLs

Materials:

- Isolated LPLs
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc receptor blocking reagent (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies against:
 - CD3, CD4, CD8, CD45RO, **CD161**, CCR6, Integrin β 7, CD103, IL-17A, IFN- γ , FoxP3
- Live/Dead fixable viability dye
- Intracellular fixation and permeabilization buffer set
- Flow cytometer

Procedure:

- Resuspend LPLs in FACS buffer at a concentration of 1-5 \times 10⁶ cells/mL.
- Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.
- Wash the cells with FACS buffer.
- Block Fc receptors for 10 minutes at 4°C.
- Add the cocktail of surface antibodies and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- For intracellular cytokine staining, stimulate the cells with PMA/Ionomycin or a relevant antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to staining.

- After surface staining, fix and permeabilize the cells using a commercial kit.
- Add the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
- Wash the cells and resuspend in FACS buffer for acquisition on a flow cytometer.
- Gate on live, single lymphocytes, then identify CD4+ and CD8+ T cell populations, and subsequently analyze the expression of **CD161** and other markers within these gates.

In Vitro Stimulation of CD161+ T cells

Materials:

- FACS-sorted **CD161+** and **CD161-** T cell populations
- 96-well round-bottom culture plates
- Complete RPMI-1640 medium
- Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
- Recombinant human cytokines (e.g., IL-1 β , IL-23, IL-12, IL-18)
- Cell proliferation dye (e.g., CFSE or CellTrace Violet)
- ELISA or CBA kits for cytokine measurement

Procedure:

- Coat 96-well plates with anti-CD3 antibody (e.g., 1-5 μ g/mL) overnight at 4°C. Wash plates with PBS before use.
- Label sorted T cell populations with a cell proliferation dye if assessing proliferation.
- Plate the cells at a density of 1-2 \times 10 5 cells/well in complete RPMI medium.
- Add soluble anti-CD28 antibody (e.g., 1 μ g/mL).
- Add recombinant cytokines to the relevant wells at pre-determined optimal concentrations.

- Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
- Assess T cell proliferation by flow cytometry based on the dilution of the proliferation dye.
- Collect the culture supernatants at different time points to measure cytokine concentrations by ELISA or CBA.

Conclusion and Future Directions

CD161 has unequivocally been established as a multifaceted regulator of gut mucosal immunity. Its differential expression on key effector and regulatory lymphocyte populations underscores its central role in the maintenance of intestinal homeostasis and the pathogenesis of inflammatory diseases. The pro-inflammatory functions of **CD161**⁺ Th17 and CD8⁺ T cells, driven in part by the IL-23 and TL1A pathways, are counterbalanced by the wound-healing properties of **CD161**⁺ Tregs. This intricate network of interactions presents both challenges and opportunities for therapeutic intervention.

Future research should focus on further dissecting the downstream signaling events following **CD161** ligation in different cell types to understand the molecular basis for its context-dependent functions. Elucidating the factors that regulate the expression of **CD161** and its ligand LLT1 in the gut microenvironment will be crucial. Ultimately, a deeper understanding of the **CD161** axis will pave the way for the development of targeted therapies that can selectively modulate the activity of specific **CD161**⁺ cell subsets, offering novel treatment strategies for inflammatory bowel disease and other immune-mediated disorders of the gut.

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